molecular formula C6H5ClN4O B11907591 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11907591
M. Wt: 184.58 g/mol
InChI Key: GHVCSFIVQOLHQF-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their structural resemblance to purine bases, which makes them significant in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in tetrahydrofuran (THF) at room temperature. The mixture is then poured into water and extracted with ethyl acetate (EtOAc). The extract is dried with sodium sulfate, and the solvent is removed to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, including 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine, has been extensively studied for its anticancer properties. Various derivatives have shown promising results against different cancer cell lines.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine structure can significantly enhance its anticancer activity. For instance, a study synthesized several derivatives and evaluated their potency against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent compound exhibited an IC50 of 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and notable activity against mutant EGFR (T790M) .

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
12bA5490.016EGFR Inhibition
12bHCT-1160.236EGFR Inhibition
1aMCF-72.24Induces Apoptosis
1dMCF-71.74Induces Apoptosis

Sigma Receptor Ligands

Another significant application of pyrazolo[3,4-d]pyrimidines is their role as sigma receptor ligands. Specifically, the compound has been investigated for its potential as a sigma-1 receptor antagonist.

Antinociceptive Properties

A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antinociceptive properties in animal models. The most selective derivative demonstrated potent antinociception with a favorable ADMET profile .

Table 2: Sigma Receptor Ligands Derived from Pyrazolo[3,4-d]pyrimidines

CompoundSigma Receptor AffinityAntinociceptive Effect
12fHighSignificant

Other Biological Activities

Beyond anticancer and analgesic applications, pyrazolo[3,4-d]pyrimidines have shown potential in other therapeutic areas.

Anti-inflammatory Effects

Recent studies have indicated that certain derivatives possess anti-inflammatory properties. These compounds were synthesized and characterized for their ability to inhibit pro-inflammatory cytokines .

Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidines

CompoundActivityMechanism
VariousInhibition of CytokinesModulation of NF-kB

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like xanthine oxidase by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to various biochemical effects, including reduced uric acid production and potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.

Biological Activity

6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and providing data tables for clarity.

The molecular formula for this compound is C_6H_5ClN_4O. Its structure features a pyrazolo ring fused with a pyrimidine moiety, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit various cancer cell lines through different mechanisms:

  • EGFR Inhibition : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine, including 6-Chloro-3-methoxy variant, showed potent inhibitory effects against the epidermal growth factor receptor (EGFR). The compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses revealed that this compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. It also causes cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit protein kinases involved in cancer progression. For instance, it has been noted to inhibit Src family kinases and mTOR pathways, which are crucial in regulating cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at different positions on the pyrazolo ring can enhance or diminish its efficacy:

Substituent Position Effect on Activity
C-4Enhances Src inhibitory activity
C-6Modulates ADME properties
Methoxy GroupIncreases solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on Non-Small Cell Lung Cancer : This compound was shown to suppress the growth of non-small cell lung cancer (NC-H460) by inducing reactive oxygen species (ROS) production .
  • Combination Therapy : In vitro studies demonstrated that when combined with other chemotherapeutic agents, this compound enhanced overall antitumor efficacy .

Properties

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-6(7)9-4(3)10-11-5/h2H,1H3,(H,8,9,10,11)

InChI Key

GHVCSFIVQOLHQF-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=NC(=NC=C21)Cl

Origin of Product

United States

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